An In-Depth Technical Guide to 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride (CAS No: 2658468-39-2), a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the unique structural attributes of this molecule, which combines the pharmacologically relevant azetidine and 4-iodopyrazole moieties. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and foundational chemical principles to offer valuable insights for researchers. The following sections will explore its physicochemical properties, plausible synthetic routes, expected spectral characteristics, potential reactivity, and applications in drug discovery, alongside essential safety information.
Introduction: The Convergence of Two Privileged Scaffolds
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a highly sought-after motif in modern drug discovery. Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity and selectivity to biological targets.[1] The incorporation of an azetidine scaffold can also improve crucial pharmacokinetic properties such as metabolic stability and aqueous solubility.
Similarly, the pyrazole nucleus is a well-established pharmacophore present in a multitude of approved drugs. This five-membered aromatic heterocycle is a versatile scaffold that can participate in various non-covalent interactions with biological macromolecules. The introduction of an iodine atom at the 4-position of the pyrazole ring provides a valuable handle for further chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space.
The conjunction of these two privileged scaffolds in 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride results in a promising building block for the synthesis of novel drug candidates across various therapeutic areas.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2658468-39-2 | [2] |
| Molecular Formula | C₆H₉ClIN₃ | [2] |
| Molecular Weight | 285.51 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |
The hydrochloride salt form suggests enhanced solubility in aqueous media compared to the free base. The lipophilicity, as predicted for the non-iodinated analogue 1-(azetidin-3-yl)-1H-pyrazole (XlogP: -0.5), is expected to be low, a generally desirable feature for drug candidates.[4]
Synthesis and Purification
A specific, experimentally validated protocol for the synthesis of 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride is not detailed in publicly accessible scientific literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of N-substituted pyrazoles and the iodination of the pyrazole ring. A likely multi-step synthesis is outlined below.
Diagram of Proposed Synthetic Workflow
Caption: A plausible three-step synthesis of the target compound.
Experimental Protocol (Representative)
Step 1: Synthesis of tert-Butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate
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To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base, for instance, cesium carbonate (Cs₂CO₃, 1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of a protected azetidine electrophile, such as tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.1 eq), to the reaction mixture.
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Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired N-Boc protected intermediate.
Step 2: Synthesis of 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole (Free Base)
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Dissolve the product from Step 1 in a suitable organic solvent, such as dichloromethane (DCM).
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Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent, dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for several hours until the deprotection is complete (monitored by TLC or LC-MS).
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Remove the solvent and excess acid under reduced pressure.
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Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent.
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Dry the organic layer and concentrate to obtain the crude free base, which may be used directly in the next step.
Step 3: Formation of 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride
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Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or methanol.
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Add a solution of hydrogen chloride in diethyl ether or dioxane (1.0-1.2 eq) dropwise with stirring.
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The hydrochloride salt should precipitate out of the solution. If not, the solvent volume can be reduced, or a less polar co-solvent can be added to induce precipitation.
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Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride.
Spectral Characterization (Predicted)
Detailed experimental spectra for 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride are not publicly available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazole and azetidine rings.
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Pyrazole Protons (H3 and H5): Two singlets in the aromatic region (typically δ 7.5-8.5 ppm). The exact chemical shifts will be influenced by the electronic environment.
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Azetidine Protons:
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CH (methine): A multiplet (likely a quintet or complex multiplet) in the region of δ 4.5-5.5 ppm, shifted downfield due to the attachment of the electronegative pyrazole nitrogen.
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CH₂ (methylene): Two multiplets in the region of δ 3.5-4.5 ppm, likely showing complex splitting patterns due to coupling with the methine proton and geminal coupling.
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NH Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Pyrazole Carbons:
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C4 (iodinated): A signal at a relatively low field (around δ 80-100 ppm) due to the heavy atom effect of iodine.
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C3 and C5: Signals in the aromatic region (δ 120-140 ppm).
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Azetidine Carbons:
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CH (methine): A signal in the region of δ 50-60 ppm.
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CH₂ (methylene): A signal in the region of δ 40-50 ppm.
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Mass Spectrometry (Predicted)
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High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion ([M+H]⁺ for the free base) would be calculated as C₆H₉IN₃ + H⁺.
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Isotopic Pattern: The presence of iodine would give a characteristic isotopic pattern in the mass spectrum.
Chemical Reactivity and Stability
The reactivity of 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride is dictated by the functional groups present in the molecule.
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4-Iodopyrazole Moiety: The carbon-iodine bond is the most reactive site for synthetic transformations. It is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Diagram of a Representative Cross-Coupling Reaction
Caption: A typical Suzuki-Miyaura cross-coupling reaction.
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Azetidine Moiety: The secondary amine of the azetidine ring is a nucleophile and can undergo reactions such as acylation, alkylation, and sulfonylation. In the hydrochloride salt form, the amine is protonated and less reactive.
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Stability: The compound should be stored under recommended conditions (cool, dark, inert atmosphere) to prevent potential degradation.
Potential Applications in Drug Discovery
The unique combination of the azetidine and 4-iodopyrazole scaffolds makes this compound a valuable building block for the synthesis of libraries of molecules for screening in various drug discovery programs. Based on the known biological activities of related compounds, potential therapeutic areas of interest include:
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Oncology: Pyrazole derivatives are known to exhibit anticancer properties.[1] The ability to diversify the 4-position of the pyrazole ring allows for the exploration of structure-activity relationships (SAR) to target specific kinases or other cancer-related proteins.
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Inflammatory Diseases: Certain pyrazole-containing compounds have shown anti-inflammatory activity.
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Neurodegenerative Diseases: The azetidine moiety is present in compounds targeting the central nervous system.
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Infectious Diseases: Both azetidine and pyrazole derivatives have been investigated for their antimicrobial and antiviral properties.
The hydrochloride salt form is particularly advantageous for early-stage drug discovery due to its likely improved aqueous solubility, facilitating biological screening assays.
Safety and Handling
Based on available safety data for the compound and its components, the following handling precautions should be observed:
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Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).
-
Precautionary Statements:
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Wash skin thoroughly after handling (P264).
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Wear protective gloves, eye protection, and face protection (P280).
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IF ON SKIN: Wash with plenty of soap and water (P302+P352).
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
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If skin irritation occurs: Get medical advice/attention (P332+P313).
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If eye irritation persists: Get medical advice/attention (P337+P313).
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It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining the favorable properties of both azetidine and 4-iodopyrazole moieties, offer significant potential for the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for researchers by summarizing its known properties, proposing a viable synthetic strategy, predicting its spectral characteristics, and outlining its potential applications and safe handling procedures. Further research to fully characterize this compound and explore its biological activities is warranted.
References
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Aaron Chemicals LLC. 1-(Azetidin-3-Yl)-4-Iodo-1H-Pyrazole Hydrochloride. [Link]
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AiFChem. 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride 95%. [Link]
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PubChem. 4-Iodopyrazole. [Link]
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PubChemLite. 1-(azetidin-3-yl)-1h-pyrazole. [Link]
- Google Patents.
- Google Patents.
- Google Patents. PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
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